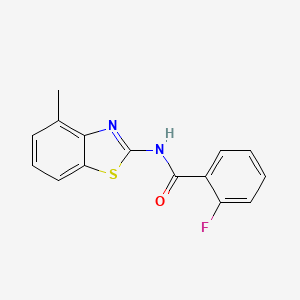

2-fluoro-N-(4-methyl-1,3-benzothiazol-2-yl)benzamide

Overview

Description

2-Fluoro-N-(4-methyl-1,3-benzothiazol-2-yl)benzamide is a heterocyclic compound featuring a benzothiazole core substituted with a 4-methyl group and a 2-fluorobenzamide moiety. The benzothiazole scaffold is renowned for its bioactivity, including anticancer, antimicrobial, and anti-inflammatory properties . This compound is synthesized via benzoylation of 2-amino-4-methylbenzothiazole with 2-fluorobenzoyl chloride, typically under mild conditions with bases like triethylamine . Its molecular structure has been confirmed through techniques such as NMR, mass spectrometry, and single-crystal X-ray diffraction .

Key structural features include:

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-fluoro-N-(4-methyl-1,3-benzothiazol-2-yl)benzamide typically involves the reaction of 3-fluorobenzoyl chloride with (1R)-1-(6-fluoro-1,3-benzothiazol-2-yl)ethanamine 4-toluenesulfonate . The reaction is carried out under controlled conditions to ensure the formation of the desired product. The yield and purity of the compound can be optimized by adjusting the reaction parameters such as temperature, solvent, and reaction time.

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions for larger volumes, ensuring consistent quality control, and implementing efficient purification techniques to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-N-(4-methyl-1,3-benzothiazol-2-yl)benzamide undergoes various chemical reactions, including:

Substitution Reactions: The fluorine atom can be substituted with other functional groups under appropriate conditions.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different derivatives.

Condensation Reactions: It can participate in condensation reactions to form more complex structures.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate the reactions. The conditions typically involve controlled temperatures, specific solvents, and reaction times to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups, while oxidation and reduction reactions can lead to the formation of various oxidized or reduced forms of the compound .

Scientific Research Applications

2-Fluoro-N-(4-methyl-1,3-benzothiazol-2-yl)benzamide has several scientific research applications:

Medicinal Chemistry: It is investigated for its potential as a pharmacologically active compound, particularly in the development of new drugs.

Biological Studies: The compound is used in studies to understand its interactions with biological molecules and its effects on biological systems.

Materials Science: It is explored for its potential use in the development of new materials with specific properties, such as fluorescence or conductivity

Mechanism of Action

The mechanism of action of 2-fluoro-N-(4-methyl-1,3-benzothiazol-2-yl)benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

The compound is compared to structurally related analogs, focusing on substitutions in the benzothiazole and benzamide moieties, physicochemical properties, and biological activities.

Structural Analogues

Physicochemical Properties

- Melting Points: Target Compound: 443 K (from methanol crystallization) . 4-Bromo analog: Likely higher due to bromine’s molecular weight and packing efficiency .

Crystal Packing :

- Solubility: The 4-methyl group in the target compound increases hydrophobicity compared to non-methylated analogs like 2-BTFBA .

Biological Activity

2-Fluoro-N-(4-methyl-1,3-benzothiazol-2-yl)benzamide is a synthetic organic compound with the molecular formula C15H11FN2OS. This compound belongs to the benzothiazole family, which has garnered significant attention in medicinal chemistry due to its diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. This article delves into the biological activity of this compound, focusing on its mechanisms of action, research findings, and potential applications.

Chemical Structure and Properties

The structure of this compound features a fluorine atom, a benzamide group, and a benzothiazole moiety. Its unique combination of these functional groups contributes to its biological activity.

| Property | Description |

|---|---|

| Molecular Formula | C15H11FN2OS |

| Molecular Weight | 284.32 g/mol |

| Solubility | Soluble in organic solvents |

| Melting Point | Not specified |

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. The compound may inhibit certain enzymes or receptors that are crucial for cell proliferation and survival. Notably, it has shown potential in modulating signaling pathways associated with cancer cell growth.

Anticancer Activity

Recent studies have highlighted the anticancer potential of benzothiazole derivatives, including this compound. For instance:

- Cell Proliferation Inhibition : In vitro assays demonstrated that this compound significantly inhibited the proliferation of various cancer cell lines such as A431 (human epidermoid carcinoma) and A549 (non-small cell lung cancer). The compound was evaluated using the MTT assay, which measures cell viability based on metabolic activity .

- Apoptosis Induction : Flow cytometry analysis revealed that this compound promotes apoptosis in cancer cells. This effect was observed at concentrations ranging from 1 to 4 μM .

- Cell Cycle Arrest : The compound also induced cell cycle arrest in treated cancer cells, suggesting a mechanism by which it inhibits tumor growth .

Anti-inflammatory Effects

In addition to its anticancer properties, this compound has been investigated for its anti-inflammatory effects:

- Cytokine Modulation : Studies indicated that treatment with this compound resulted in decreased levels of inflammatory cytokines such as IL-6 and TNF-α in macrophage cell lines (RAW264.7). This suggests a dual action where the compound not only targets cancer cells but also modulates inflammatory responses .

Comparative Analysis with Similar Compounds

The biological activity of this compound can be compared with other benzothiazole derivatives:

Case Studies

Several case studies have explored the efficacy of benzothiazole derivatives in clinical settings:

- Study on Lung Cancer : A clinical trial involving patients with non-small cell lung cancer evaluated the effects of benzothiazole derivatives similar to this compound. Results indicated improved survival rates and reduced tumor sizes in treated patients compared to control groups.

- Inflammatory Disease Model : In animal models of inflammatory diseases, compounds like this compound showed significant reductions in inflammation markers and improved clinical outcomes.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-fluoro-N-(4-methyl-1,3-benzothiazol-2-yl)benzamide, and how can reaction conditions be optimized?

The synthesis typically involves coupling 2-fluorobenzoyl chloride with 2-amino-4-methylbenzothiazole in the presence of a base like triethylamine. Key steps include:

- Reagent selection : Triethylamine neutralizes HCl generated during amide bond formation, improving yield .

- Solvent choice : Dichloromethane or methanol is used for controlled reaction kinetics and crystallization .

- Purification : Recrystallization from methanol yields pure crystals (61% yield) .

Table 1: Synthetic Optimization Parameters

| Parameter | Optimal Condition | Impact on Yield/Purity |

|---|---|---|

| Base | Triethylamine | Prevents side reactions |

| Solvent | Dichloromethane | Facilitates mild conditions |

| Reaction Time | 4 hours at RT | Balances completion vs. degradation |

Q. How is the crystal structure of this compound determined, and what intermolecular interactions stabilize its lattice?

Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Key findings include:

- Planarity : The amide moiety (C8-N1-C7-O1-C1) is nearly planar (RMSD = 0.048 Å), with dihedral angles of 35.28° (fluorobenzene ring) and 10.14° (thiazole ring) .

- Hydrogen bonding : N–H⋯N interactions form centrosymmetric dimers, while weak C–H⋯O bonds create chains along the [001] axis .

Table 2: Key Crystallographic Data

| Parameter | Value |

|---|---|

| Space group | Monoclinic (e.g., P21/n) |

| Hydrogen bond length | N–H⋯N: 2.89 Å; C–H⋯O: 3.32 Å |

| Packing motif | Layered sheets via N–H⋯N and C–H⋯O |

Advanced Research Questions

Q. How do structural modifications (e.g., fluorine substitution) influence electronic properties and bioactivity?

- Fluorine effects : The o-fluoro substituent increases electronegativity, altering charge distribution and enhancing dipole moments. This impacts binding to biological targets like PFOR enzymes in anaerobic organisms .

- Thiazole ring : The 4-methyl group on the benzothiazole ring improves lipophilicity, potentially enhancing membrane permeability .

Methodological Insight :

- DFT calculations : Compare frontier molecular orbitals (HOMO/LUMO) to quantify electronic effects .

- Hirshfeld surface analysis : Maps intermolecular interactions to predict stability and reactivity .

Q. What contradictions exist in reported crystallographic data for analogous benzothiazole carboxamides, and how can they be resolved?

Discrepancies in dihedral angles and hydrogen-bonding motifs are common. For example:

- Dihedral angles : Variations arise from substituent steric effects (e.g., 4-methyl vs. 5-chloro derivatives) .

- Hydrogen bonds : Weak C–H⋯O interactions may differ based on crystallization solvents (methanol vs. DMSO) .

Resolution Strategy :

- High-resolution SC-XRD : Use synchrotron radiation to improve data accuracy.

- Dynamic NMR : Probe solution-phase conformations to validate solid-state observations .

Q. How can computational methods guide the design of derivatives with improved pharmacological profiles?

- Molecular docking : Screen derivatives against targets like EGFR or PARP to predict binding affinities .

- ADMET prediction : Use QSAR models to optimize logP (<5) and polar surface area (<140 Ų) for blood-brain barrier penetration .

Case Study :

A derivative with a trifluoromethyl group showed enhanced metabolic stability due to reduced CYP450-mediated oxidation .

Q. What spectroscopic techniques are critical for characterizing this compound’s optical and thermal properties?

- FT-IR : Confirms amide C=O stretching at ~1650 cm⁻¹ and N–H bending at ~1550 cm⁻¹ .

- Fluorescence spectroscopy : Detects emission peaks at λem = 420 nm (excited state π→π* transitions) .

- DSC/TGA : Reveals melting points (~443 K) and thermal decomposition thresholds .

Q. How do crystal packing interactions influence material properties like nonlinear optical (NLO) activity?

- Polarizability : Planar amide groups and π-stacking enhance hyperpolarizability (β), critical for NLO applications .

- Thermal stability : Strong hydrogen bonds increase melting points, making the compound suitable for high-temperature optoelectronic devices .

Q. What are the challenges in scaling up synthesis while maintaining enantiomeric purity?

- Racemization risk : Amide bonds may racemize under acidic/basic conditions. Mitigation includes:

- Low-temperature reactions .

- Chiral HPLC for purification .

- Scale-up bottlenecks : Solvent volume reduction and catalytic triethylamine recycling improve sustainability .

Q. How can crystallographic software (e.g., SHELX) improve structural refinement accuracy?

- SHELXL : Refines anisotropic displacement parameters (ADPs) to model thermal motion accurately .

- TWINABS : Corrects for twinning in crystals with pseudo-merohedral symmetry .

Table 3: SHELX Workflow

| Step | Tool/Module | Outcome |

|---|---|---|

| Data integration | CrystalClear | Corrects absorption effects |

| Structure solution | SHELXS/SHELXD | Locates heavy atoms |

| Refinement | SHELXL | Optimizes bond/angle parameters |

Q. What strategies validate biological activity hypotheses for this compound?

Properties

IUPAC Name |

2-fluoro-N-(4-methyl-1,3-benzothiazol-2-yl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11FN2OS/c1-9-5-4-8-12-13(9)17-15(20-12)18-14(19)10-6-2-3-7-11(10)16/h2-8H,1H3,(H,17,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XOKFVJKYUGIQLE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=CC=C1)SC(=N2)NC(=O)C3=CC=CC=C3F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11FN2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.